molecular formula C21H22N2O3 B15027836 (3aS,4R,9bR)-4-(3-methoxyphenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(3-methoxyphenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B15027836
M. Wt: 350.4 g/mol
InChI Key: PIUMFLSONQOYLG-UWVAXJGDSA-N
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Description

4-(3-METHOXYPHENYL)-8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with 2,3-dimethyl-1,4-naphthoquinone under basic conditions to form an intermediate, which is then subjected to nitration and cyclization reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as molecular iodine or nano ZnO, and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYPHENYL)-8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3-METHOXYPHENYL)-8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s nitro group can also participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-METHOXYPHENYL)-8,9-DIMETHYL-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy, dimethyl, and nitro substituents contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(3-methoxyphenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C21H22N2O3/c1-12-10-18(23(24)25)21-19(13(12)2)16-8-5-9-17(16)20(22-21)14-6-4-7-15(11-14)26-3/h4-8,10-11,16-17,20,22H,9H2,1-3H3/t16-,17+,20+/m1/s1

InChI Key

PIUMFLSONQOYLG-UWVAXJGDSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1C)[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC(=CC=C4)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C2C(=C1C)C3C=CCC3C(N2)C4=CC(=CC=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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